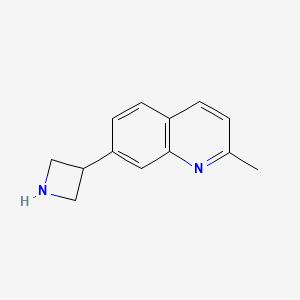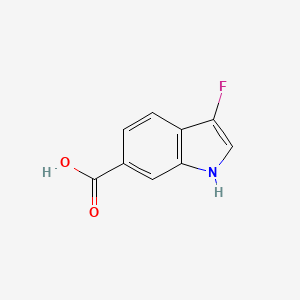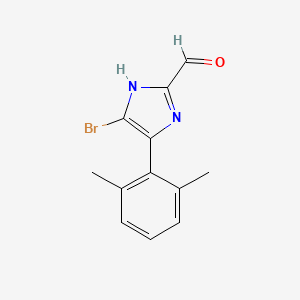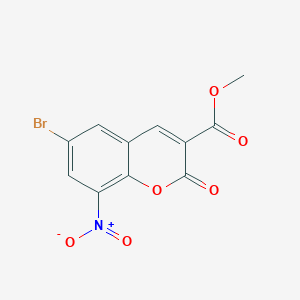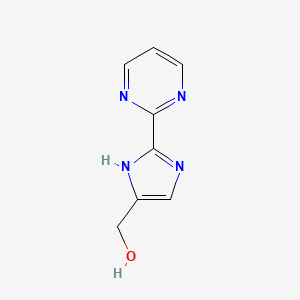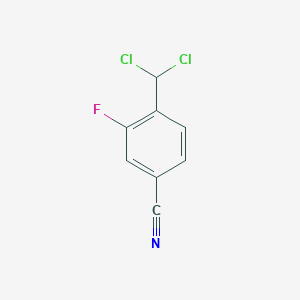![molecular formula C11H10F3N B15337100 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole" is an aromatic heterocycle consisting of a pyrrole ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group imparts unique chemical properties, often enhancing the compound's lipophilicity, metabolic stability, and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole can be achieved through several methodologies:
Pyrrole Formation: : Starting from pyrrole, the substitution reaction occurs at the 5-position using electrophilic aromatic substitution with 3-(trifluoromethyl)benzene.
Cyclization: : A common approach is the cyclization of precursor molecules that incorporate both the pyrrole and phenyl functionalities.
Industrial Production Methods
In an industrial context, the synthesis often employs batch or continuous flow reactors, with optimized reaction parameters to ensure high yields and purity. The use of catalysis and green chemistry principles can also play a significant role in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole undergoes various reactions:
Oxidation: : Conversion to the corresponding pyrrole N-oxide using oxidizing agents.
Reduction: : Reductive amination to modify the pyrrole ring.
Substitution: : Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid or hydrogen peroxide under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitration mixtures, or alkylating agents.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in organic synthesis due to its unique reactivity and functional group compatibility.
Biology
Serves as a ligand in biological assays, facilitating the study of protein-ligand interactions due to its aromatic and lipophilic nature.
Medicine
Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry
Applied in the development of advanced materials, such as conductive polymers and surface coatings, leveraging its chemical stability and electronic properties.
Mecanismo De Acción
The compound interacts with biological targets primarily through aromatic stacking and hydrophobic interactions. It can modulate enzyme activities or receptor functions by fitting into hydrophobic pockets, often affecting downstream signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar compounds include 5-phenyl-3,4-dihydro-2H-pyrrole, 5-[3-(trifluoromethyl)phenyl]pyrrole, and 5-(4-methylphenyl)-3,4-dihydro-2H-pyrrole. Compared to these, 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole stands out due to the trifluoromethyl group, which significantly enhances its biological and physicochemical properties.
There you go! If you need more detailed insights into any section, let’s dive deeper. What piques your interest?
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJKFGBNZAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


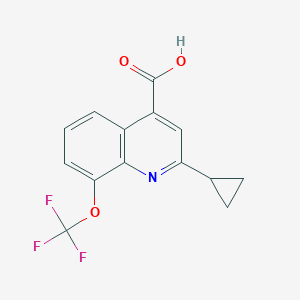
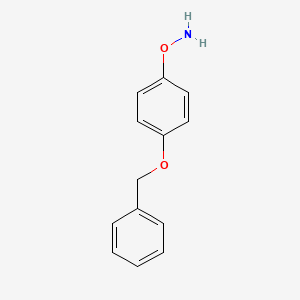
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
